
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- is a compound that has been gaining attention in scientific research due to its unique structure and potential applications.
Aplicaciones Científicas De Investigación
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- has been studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antitumor activity against various cancer cell lines. Additionally, it has been investigated for its potential use as a catalyst in organic synthesis reactions.
Mecanismo De Acción
The mechanism of action of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- is not fully understood. However, it is believed to exert its antimicrobial and antitumor effects by disrupting cellular membranes and inhibiting DNA synthesis.
Biochemical and Physiological Effects
Studies have shown that 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- can induce apoptosis (programmed cell death) in cancer cells, while having minimal toxicity to normal cells. It has also been shown to inhibit biofilm formation in bacteria, which is a major factor in antibiotic resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- in lab experiments is its high purity and yield. Additionally, its unique structure and potential applications make it a valuable tool for scientific research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)-. One area of interest is its potential use as a catalyst in organic synthesis reactions. Additionally, further studies on its mechanism of action and potential therapeutic applications could lead to the development of new antimicrobial and antitumor agents. Finally, investigating its effects on biofilm formation could lead to the development of new strategies for combating antibiotic resistance.
Métodos De Síntesis
The synthesis of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- involves the reaction of 1,3-dioxolane with triethylamine and germanium tetrachloride, followed by the addition of 1-bromo-2-methylpropane. This method has been reported to yield high purity and yield of the compound.
Propiedades
Número CAS |
100446-86-4 |
|---|---|
Nombre del producto |
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- |
Fórmula molecular |
C7H14BrGeNO3 |
Peso molecular |
312.72 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C7H14BrGeNO3/c8-7-9-11-4-1-10(2-5-12-9)3-6-13-9/h1-7H2 |
Clave InChI |
VCSGYKBNZFQMHA-UHFFFAOYSA-N |
SMILES |
C1CO[Ge]2(OCCN1CCO2)CBr |
SMILES canónico |
C1CO[Ge]2(OCCN1CCO2)CBr |
Otros números CAS |
100446-86-4 |
Sinónimos |
2-(bis(2-hydroxyethyl)amino)ethanol, bromomethylgermanium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



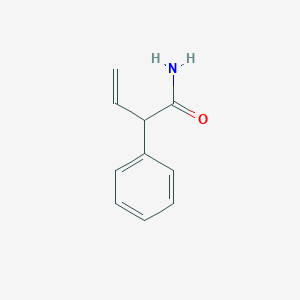

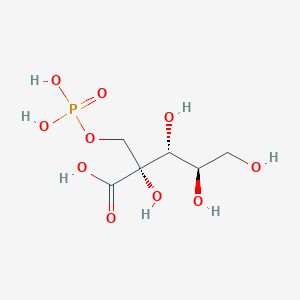

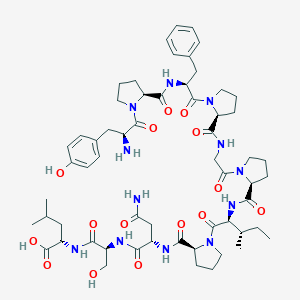
![N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide](/img/structure/B18563.png)
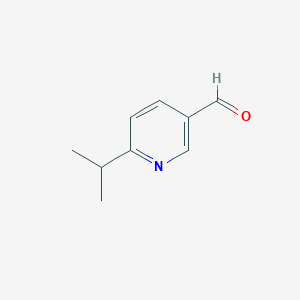
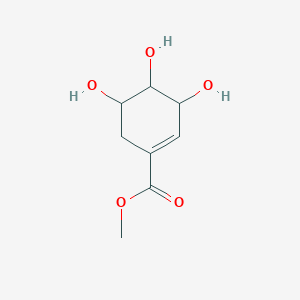
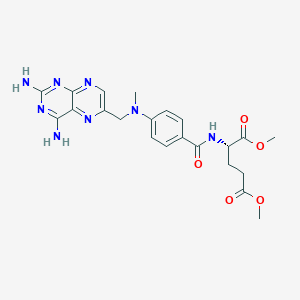

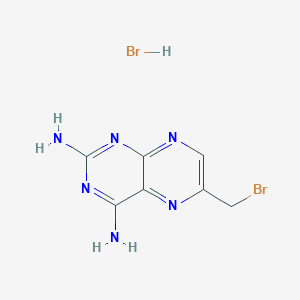
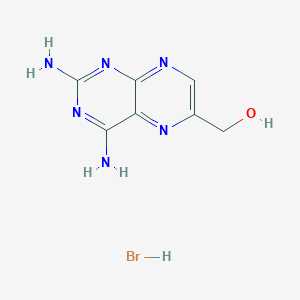

![Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)](/img/structure/B18580.png)